molecular formula C6H11BrF2 B1446710 4-Bromo-1,1-difluoro-3,3-dimethylbutane CAS No. 1785570-41-3

4-Bromo-1,1-difluoro-3,3-dimethylbutane

Cat. No. B1446710
M. Wt: 201.05 g/mol
InChI Key: KDOWVQVZWOONHQ-UHFFFAOYSA-N
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Description

“4-Bromo-1,1-difluoro-3,3-dimethylbutane” is an organic compound with the molecular formula C6H11BrF2 . It belongs to the class of compounds known as alkanes .


Molecular Structure Analysis

The molecular structure of “4-Bromo-1,1-difluoro-3,3-dimethylbutane” consists of a six-carbon chain (butane) with bromo and difluoro substituents at the 4th carbon and two methyl groups at the 3rd carbon .

Scientific Research Applications

Synthon Modularity in Cocrystals

The study by Tothadi, Joseph, and Desiraju (2013) focuses on the structural design and synthesis of cocrystals involving halogen interactions, specifically examining 4-bromobenzamide (a compound with structural similarities to 4-Bromo-1,1-difluoro-3,3-dimethylbutane) and its interaction with dicarboxylic acids. This research highlights the utility of brominated compounds in designing cocrystals with desired properties, emphasizing synthon modularity and the potential for creating materials with tailored physical and chemical characteristics (Tothadi, Joseph, & Desiraju, 2013).

Environmental Impact of Brominated and Fluorinated Compounds

Several studies review the environmental presence, fate, and impacts of brominated and fluorinated compounds, including their roles as flame retardants and pollutants. These compounds' persistence and potential toxicity underline the importance of understanding their environmental behavior and developing safer alternatives or effective remediation strategies. Notable works include analyses by Wang et al. (2019) on novel fluorinated alternatives to traditional per- and polyfluoroalkyl substances (PFASs), highlighting the need for further toxicity assessments and environmental monitoring of these compounds (Wang et al., 2019).

Bromoform in Atmospheric Chemistry

Quack and Wallace (2003) explore the role of bromoform (CHBr3), a brominated organic compound, in atmospheric chemistry, particularly its contribution to the atmospheric organic bromine budget and its implications for ozone layer depletion. This study underscores the significance of brominated compounds in environmental processes, suggesting areas for further research to better understand their global environmental impact (Quack & Wallace, 2003).

Advanced Materials and Chemical Engineering

The synthesis and application of brominated and fluorinated compounds extend into materials science and chemical engineering, where they are used to develop new materials and technologies. For instance, the patent review by Lu, Lu, and Luo (2019) on BRD4 inhibitors highlights the pharmaceutical applications of brominated compounds, illustrating the broad utility of these molecules in drug development and other areas of chemistry (Lu, Lu, & Luo, 2019).

properties

IUPAC Name

4-bromo-1,1-difluoro-3,3-dimethylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrF2/c1-6(2,4-7)3-5(8)9/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDOWVQVZWOONHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1,1-difluoro-3,3-dimethylbutane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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